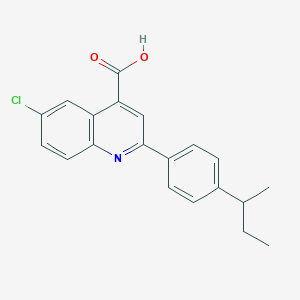

2-(4-叔丁基苯基)-6-氯喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

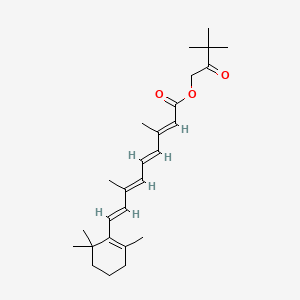

The compound 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar quinoline derivatives can offer insights into its possible characteristics and uses.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was achieved through a condensation reaction followed by cyclodehydration and aqueous hydrolysis, using AuCl3/3AgOTf as a catalyst . Similarly, the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives was performed using a tandem conjugate addition/cyclization protocol, which produced the compounds with high diastereo- and enantioselectivity . These methods highlight the importance of catalysts and protecting groups in the synthesis of complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of synthesized compounds, such as the 4H-chromene-2-carboxylic acid derivative, which revealed aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilizing the structure in the solid state . These structural features are important for the interaction of quinoline derivatives with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions that modify their structure and biological properties. For example, the one-pot synthesis of 4-arylquinoline-2-carboxylates involved a three-component coupling reaction . The reactivity of these compounds with hydrogen peroxide suggests that they can participate in redox reactions, which may be one of the mechanisms underlying their antioxidant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antioxidant activity of 4-arylquinoline-2-carboxylates was demonstrated through their ability to reduce Fe3+ in the FRAP assay and quench reactive oxygen species (ROS) . These properties are indicative of the potential therapeutic applications of quinoline derivatives, including their role as anti-Alzheimer's agents due to their neuroprotective and P-glycoprotein induction activity .

科学研究应用

然而,酚类化合物、羧酸和喹啉衍生物在各种科学和药理学背景中的重要性已被充分证明。例如,绿原酸 (CGA) 等酚酸因其抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压的特性以及作为自由基清除剂和中枢神经系统兴奋剂的作用而受到研究。CGA 对脂质和葡萄糖代谢的影响表明其在治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等代谢紊乱方面具有潜力 [M. Naveed 等人,2018 年]

此外,氯喹及其衍生物已被探索用于各种传染性和非传染性疾病,表明喹啉化合物有可能作为新型治疗应用的基础 [Paul M. Njaria 等人,2015 年]

在环境应用方面,已经综述了羧酸衍生物(如苯氧基除草剂)对土壤和有机质的吸附特性,深入了解了这些化合物的环境行为和处理 [D. Werner 等人,2012 年]

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(23)24)16-10-15(21)8-9-18(16)22-19/h4-12H,3H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWDFWOLNYYDQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172540 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932928-94-4 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)